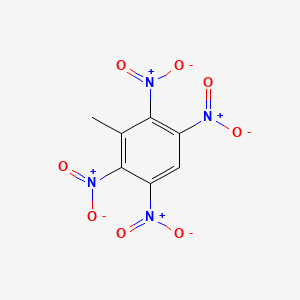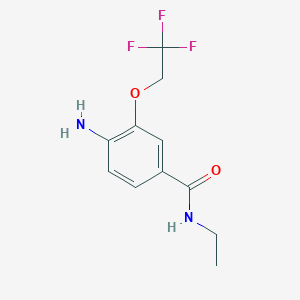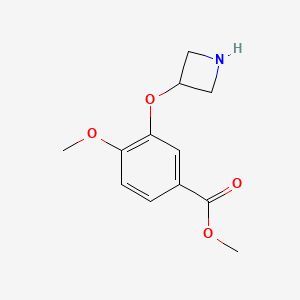
Benzene, 3-methyl-1,2,4,5-tetranitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 3-methyl-1,2,4,5-tetranitro-: is a chemical compound characterized by the presence of a benzene ring substituted with a methyl group and four nitro groups at positions 1, 2, 4, and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 3-methyl-1,2,4,5-tetranitro- typically involves the nitration of 3-methylbenzene (m-xylene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions: Benzene, 3-methyl-1,2,4,5-tetranitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted benzene derivatives with various functional groups replacing the nitro groups.
Scientific Research Applications
Chemistry: Benzene, 3-methyl-1,2,4,5-tetranitro- is used as a precursor in the synthesis of other complex organic molecules. Its high nitrogen content makes it valuable in the study of energetic materials and explosives .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity .
Mechanism of Action
The mechanism of action of Benzene, 3-methyl-1,2,4,5-tetranitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The nitro groups can undergo reduction to form amino groups, which can further interact with other molecules, leading to a cascade of chemical transformations .
Comparison with Similar Compounds
- Benzene, 1,2,4,5-tetramethyl-
- Benzene, 1,2,4,5-tetrachloro-
- Benzene, 1,2,4,5-tetramethoxy-5-(2-propenyl)-
Uniqueness: Benzene, 3-methyl-1,2,4,5-tetranitro- is unique due to its specific substitution pattern and high nitrogen content. This makes it particularly valuable in the study of energetic materials and as a precursor for the synthesis of complex organic molecules. Its reactivity and stability under various conditions also set it apart from other similar compounds .
Properties
CAS No. |
102367-91-9 |
|---|---|
Molecular Formula |
C7H4N4O8 |
Molecular Weight |
272.13 g/mol |
IUPAC Name |
3-methyl-1,2,4,5-tetranitrobenzene |
InChI |
InChI=1S/C7H4N4O8/c1-3-6(10(16)17)4(8(12)13)2-5(9(14)15)7(3)11(18)19/h2H,1H3 |
InChI Key |
RUGDOHNGYQZSHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)



![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)
![2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12083368.png)
![5-[(2-Chlorophenyl)methoxy]pentanehydrazide](/img/structure/B12083376.png)

![Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate](/img/structure/B12083385.png)





